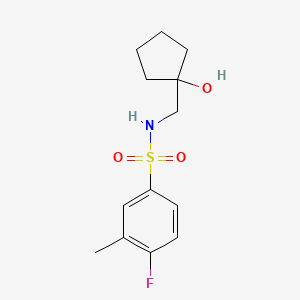

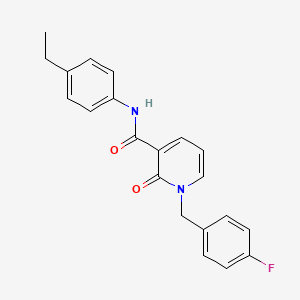

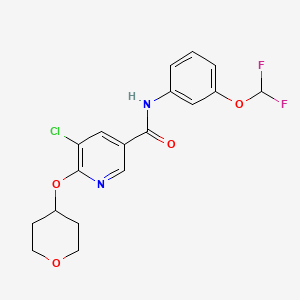

N-(4-ethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-ethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as EF-3 or BAY 73-6691, is a novel dihydropyridine derivative that has shown great potential in scientific research. EF-3 has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Aplicaciones Científicas De Investigación

Selective and Orally Efficacious Inhibitor Discovery

Research led by Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. The study highlighted the synthesis and evaluation of these compounds, demonstrating significant in vivo efficacy in cancer models, thus suggesting their potential application in cancer therapy. This underscores the role of structurally similar compounds in the development of targeted cancer therapies (Schroeder et al., 2009).

Anticholinesterase Activity

Research on compounds incorporating the dihydropyridine moiety, similar to the compound , showed significant activity toward acetylcholinesterase (AChE). Ghanei-Nasab et al. (2016) synthesized N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides and demonstrated their anticholinesterase activity. These findings suggest the utility of such compounds in exploring treatments for diseases characterized by AChE dysregulation, such as Alzheimer's disease (Ghanei-Nasab et al., 2016).

HIV Integrase Inhibition

The compound N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-{1-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-ylcarbonyl)amino]ethyl}-6-oxo-1,6-dihydropyridine-4-carboxamide monohydrate has been recognized as the first HIV integrase inhibitor, showcasing the importance of the dihydropyridine core in antiviral research. This underscores the potential for such compounds in developing treatments for viral infections, particularly HIV (Yamuna et al., 2013).

Antituberculosis Activity

A series of thiazole-aminopiperidine hybrid analogs, incorporating elements similar to the target compound, were designed and synthesized, displaying promising antituberculosis activity. This indicates the potential application of such compounds in combating tuberculosis, a significant global health challenge (Jeankumar et al., 2013).

Antibacterial Agents

Compounds with the dihydropyridine moiety have also been explored for their antibacterial properties, as exemplified by the synthesis and evaluation of pyridonecarboxylic acids. These studies contribute to the ongoing search for new antibacterial agents, addressing the challenge of antibiotic resistance (Egawa et al., 1984).

Propiedades

IUPAC Name |

N-(4-ethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O2/c1-2-15-7-11-18(12-8-15)23-20(25)19-4-3-13-24(21(19)26)14-16-5-9-17(22)10-6-16/h3-13H,2,14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPHYDMMAAORQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2984594.png)

![4-(tert-butyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2984595.png)

![2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2984597.png)

![4-[(4-Bromopyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B2984599.png)

![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2984601.png)

![1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone](/img/structure/B2984608.png)